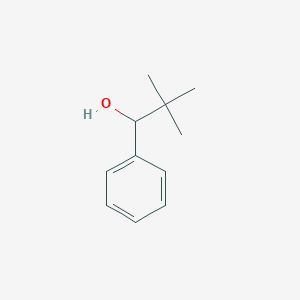

2,2-Dimethyl-1-phenyl-1-propanol

Description

Contextual Significance of Tertiary Alcohols in Organic Synthesis

Tertiary alcohols are a class of organic compounds characterized by a hydroxyl (-OH) group attached to a carbon atom that is bonded to three other carbon atoms. This structural arrangement confers upon them a distinct set of chemical properties that differentiate them from primary and secondary alcohols, making them valuable intermediates in organic synthesis. fiveable.mebyjus.com

One of the most notable characteristics of tertiary alcohols is their resistance to oxidation under mild conditions. fiveable.mebyjus.comsolubilityofthings.com Unlike primary and secondary alcohols, they lack a hydrogen atom on the carbon bearing the hydroxyl group, which prevents facile oxidation to ketones or carboxylic acids. fiveable.mebyjus.comsolubilityofthings.combritannica.com This stability is often exploited in complex multi-step syntheses where selective oxidation of other functional groups is required.

Furthermore, tertiary alcohols readily undergo nucleophilic substitution reactions via an SN1 mechanism due to the stability of the tertiary carbocation intermediate formed upon protonation and loss of the hydroxyl group as water. fiveable.mesolubilityofthings.com This reactivity allows for their conversion into a variety of other compounds, such as alkyl halides. fiveable.mebritannica.com Dehydration of tertiary alcohols is another significant reaction, leading to the formation of alkenes, which are versatile building blocks in organic chemistry. fiveable.meacs.org The ease of synthesis and subsequent transformation of tertiary alcohols solidifies their role as important intermediates in the construction of complex molecular architectures. britannica.com

Structural Peculiarities and Stereochemical Implications of 2,2-Dimethyl-1-phenyl-1-propanol

This compound possesses a distinct molecular structure that significantly influences its chemical behavior. The central carbon atom, bonded to the hydroxyl group, is also attached to a bulky tertiary-butyl group ((CH₃)₃C), a phenyl group (C₆H₅), and a hydrogen atom. This arrangement makes the carbinol carbon a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers.

The presence of the sterically demanding t-butyl group adjacent to the reactive hydroxyl group creates considerable steric hindrance. This bulkiness influences the accessibility of the hydroxyl group and the adjacent carbon, thereby affecting the rates and pathways of its reactions.

The stereochemical nature of this compound is of particular importance in asymmetric synthesis. Chiral alcohols are crucial building blocks for creating enantiomerically pure molecules, which is often a requirement in the pharmaceutical industry. The defined three-dimensional arrangement of the substituents around the chiral center can be used to control the stereochemical outcome of subsequent reactions.

Overview of Research Trajectories for this compound

Research involving this compound has explored its utility as a synthetic precursor and its behavior in various chemical transformations. One of its documented applications is in the preparation of 2,2-dimethylpropiophenone (B1678491). chemicalbook.comscbt.comscbt.com

The compound has also been the subject of studies investigating catalytic reactions. For instance, its behavior in transfer hydrogenolysis catalyzed by Raney nickel and Raney cobalt has been reported. chemicalbook.com Additionally, research has been conducted on the kinetic resolution of this compound and its efficient oxidation under mild conditions using specific catalysts. chemicalbook.com These lines of inquiry highlight the ongoing interest in understanding and harnessing the reactivity of this specific tertiary alcohol for various synthetic purposes.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 3835-64-1 scbt.comchemeo.comnih.govnist.govsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₆O scbt.comchemeo.comnih.govnist.gov |

| Molecular Weight | 164.24 g/mol scbt.comchemeo.comnih.govsigmaaldrich.com |

| Melting Point | 43-45 °C chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 90 °C at 5 mmHg chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | 2,2-dimethyl-1-phenylpropan-1-ol nih.gov |

| Synonyms | tert-Butylphenylmethanol, 1-Phenyl-2,2-dimethyl-1-propanol chemeo.comnist.gov |

Properties

IUPAC Name |

2,2-dimethyl-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVRFTBNIZWMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3835-64-1 | |

| Record name | 2,2-Dimethyl-1-phenyl-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003835641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3835-64-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3835-64-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for 2,2 Dimethyl 1 Phenyl 1 Propanol

Established Preparative Routes

The primary methods for preparing 2,2-dimethyl-1-phenyl-1-propanol involve the formation of the critical carbon-carbon bond adjacent to the hydroxyl group or the reduction of a carbonyl precursor.

The Grignard reaction is a fundamental method for creating carbon-carbon bonds and synthesizing alcohols. masterorganicchemistry.com For this compound, this can be approached in two main retrosynthetic ways:

Route A : The reaction of phenylmagnesium bromide with pivaldehyde (2,2-dimethylpropanal).

Route B : The reaction of a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride, with benzaldehyde. epo.org

In these reactions, the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com The reaction initially forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol. masterorganicchemistry.com The choice of an appropriate ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is crucial as it solvates the magnesium center, influencing the reagent's reactivity. rsc.orgwmich.edu

An alternative and widely used route is the reduction of the corresponding ketone, pivalophenone (tert-butyl phenyl ketone). epo.orgjustia.com This transformation can be accomplished through catalytic hydrogenation, which typically involves molecular hydrogen (H₂) under pressure, or transfer hydrogenation, where a hydrogen donor molecule like isopropanol (B130326) or formic acid is used. rsc.orgresearchgate.net

A variety of metal catalysts are effective for this reduction, with ruthenium, iridium, and manganese complexes being prominent. rsc.orgscispace.comtudelft.nl For instance, ruthenium complexes combined with a diamine ligand have been shown to be effective for the hydrogenation of various ketones. researchgate.net Similarly, iridium catalysts have demonstrated high efficiency in the transfer hydrogenation of ketones in water, using formic acid as the hydrogen source. rsc.org Manganese-based pincer complexes have also emerged as highly active and robust catalysts for the hydrogenation of ketones under relatively mild conditions. tudelft.nl

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. rsc.org The reduction of pivalophenone to this compound can be achieved using oxidoreductases, particularly alcohol dehydrogenases (ADHs) or ketoreductases (KREDs). rsc.org These enzymes often require a stoichiometric amount of a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), for the hydride transfer. rsc.org

To make the process economically viable, cofactor regeneration systems are typically employed. This can be achieved by using a second enzyme, like glucose dehydrogenase (GDH), and a sacrificial substrate, such as glucose. researchgate.net Whole-cell biotransformations, using engineered microorganisms like Escherichia coli or Saccharomyces cerevisiae that express the desired ADH and a cofactor regeneration system, are also effective. researchgate.netmdpi.com For example, a system using recombinant E. coli cells containing a reductase from Saccharomyces cerevisiae has been used to reduce similar ketones with high yield and enantioselectivity. mdpi.com

Reaction Optimization and Process Intensification

Solvent Systems: In Grignard syntheses, the solvent plays a critical role. Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard choices because they stabilize the Grignard reagent. rsc.org However, for industrial applications, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, are considered greener alternatives and have shown comparable or even superior performance in suppressing side reactions like Wurtz coupling. rsc.orgresearchgate.net The use of protic solvents like alcohols or water is strictly avoided as they will decompose the Grignard reagent. quora.commiracosta.edu

For catalytic hydrogenation, the choice of solvent can influence catalyst activity and stability. While 2-propanol is a common solvent and hydrogen donor in transfer hydrogenation, greener solvents like water are also being explored. rsc.orgscispace.com In biocatalytic reductions, the reaction is typically performed in an aqueous buffer, sometimes with a small amount of a water-miscible co-solvent to improve substrate solubility. mdpi.com

Catalyst Loading: In catalytic hydrogenation, minimizing the amount of the (often expensive) metal catalyst is a key goal. Catalyst loading is often expressed as a substrate-to-catalyst molar ratio (S/C). High turnover numbers (TON) and turnover frequencies (TOF) indicate high catalyst efficiency. rsc.org For the reduction of ketones, modern manganese and iridium-based catalysts can operate at very low loadings, with S/C ratios reaching 10,000 or even higher, while maintaining excellent yields. rsc.orgtudelft.nl For example, an iridium catalyst achieved a TOF of up to 26,000 h⁻¹ in the reduction of ketones. rsc.org

Temperature: Reaction temperature is a critical parameter that affects reaction rates and, in some cases, selectivity. slideshare.netquora.com Grignard reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, and then brought to room temperature or refluxed to ensure completion. google.com

In catalytic hydrogenation, temperature influences both the rate of reaction and the catalyst's stability. For instance, hydrogenations with certain manganese complexes are run at temperatures between 60–120 °C. tudelft.nl The solubility of gaseous reactants like hydrogen also decreases as temperature increases, which can impact the reaction rate. highland.cc.il.us

Pressure: For reactions involving gaseous reagents, such as catalytic hydrogenation with H₂, pressure is a key variable. quora.com Higher hydrogen pressure increases the concentration of dissolved hydrogen, which generally leads to a faster reaction rate. researchgate.net Typical pressures for the hydrogenation of ketones can range from atmospheric pressure to 50 bar or higher, depending on the catalyst's activity and the substrate's reactivity. scispace.comtudelft.nl For reactions in the gas phase or with gaseous reactants, increased pressure can accelerate the reaction by increasing the concentration of reactants. quora.comresearchgate.net

Emerging Synthetic Paradigms

The adaptation of classic synthetic routes to continuous flow systems represents a significant advancement in the production of tertiary alcohols like this compound. A primary example is the Grignard reaction, which involves the addition of an organomagnesium halide to a ketone or aldehyde. In a batch setting, this reaction can be challenging to control due to its exothermic nature and the sensitivity of Grignard reagents to air and moisture. Continuous flow reactors offer precise control over reaction parameters, leading to improved safety and yield. researchgate.net

A common strategy for synthesizing this compound involves the reaction of a phenylmagnesium halide with pinacolone (B1678379) (3,3-dimethyl-2-butanone). In a continuous flow setup, streams of the Grignard reagent and the ketone, both dissolved in a suitable solvent like tetrahydrofuran (THF), are continuously mixed and passed through a heated or cooled reactor coil. researchgate.net The short residence time within the microreactor minimizes the formation of byproducts.

Recent developments have focused on "one-column" systems where Grignard reagent generation and subsequent reaction occur in a single packed-bed column containing activated magnesium. colab.ws This approach avoids the separate preparation and storage of the often-unstable Grignard reagent, enhancing operational safety and efficiency. A solution of an aryl halide (e.g., bromobenzene) and the ketone (pinacolone) in THF can be passed through the magnesium-packed column to yield the desired tertiary alcohol. colab.ws

The table below illustrates typical parameters that could be applied to the continuous flow synthesis of tertiary alcohols, adaptable for this compound.

| Parameter | Value/Range | Purpose |

| Reactants | Phenylmagnesium bromide, Pinacolone | Formation of the target tertiary alcohol |

| Solvent | Tetrahydrofuran (THF) | To dissolve reactants and facilitate the reaction |

| Reactor Type | Packed-bed with Mg turnings or Coil Reactor | To provide a controlled environment for the reaction |

| Flow Rate | 0.1 - 10 mL/min | To control the residence time of reactants in the reactor |

| Residence Time | < 30 seconds - 6 minutes | To ensure complete reaction while minimizing byproduct formation colab.ws |

| Temperature | Room Temperature to 50°C | To optimize reaction kinetics |

| Quenching | Aqueous ammonium (B1175870) chloride solution | To protonate the alkoxide intermediate and stop the reaction |

This methodology provides a scalable and safer alternative to traditional batch synthesis, with the potential for high yields and purity of the final product. researchgate.net

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. While direct photoredox C-O bond formation to create tertiary alcohols is less common, related strategies involving the generation of radical intermediates offer plausible pathways to synthesize this compound.

One potential approach involves the photoredox-mediated generation of ketyl radicals from ketones. researchgate.net In this scenario, a photocatalyst, upon excitation by visible light, can reduce a ketone like pinacolone to its corresponding ketyl radical. This highly reactive intermediate can then undergo a cross-coupling reaction with a phenyl radical source. The phenyl radical could be generated from a suitable precursor, such as a phenyldiazonium salt or an aryl halide, through a parallel photoredox cycle.

Another strategy could involve the deoxygenative functionalization of a pre-formed tertiary alcohol, although this is more relevant for derivatization rather than primary synthesis. For instance, tertiary alcohols can be converted to stable oxalate (B1200264) salts, which can then undergo photocatalytic oxidative degradation to generate a tertiary alkyl radical. chemrxiv.org This radical can then be trapped by various reagents.

A more direct synthetic route could be envisioned through the photoredox-catalyzed alkylation of a ketone carbonyl. researchgate.net This would involve the generation of a nucleophilic radical species that adds to the carbonyl group of pinacolone. For example, a phenyl radical could be generated from an aryl halide using a suitable photocatalyst and a sacrificial electron donor. This phenyl radical could then add to the carbonyl carbon of pinacolone, followed by a reduction and protonation step to yield this compound.

The table below outlines a hypothetical photoredox catalytic system for the synthesis of a tertiary alcohol, which could be adapted for this compound.

| Component | Example | Function |

| Ketone | Pinacolone | Carbonyl source for ketyl radical formation or radical addition |

| Aryl Source | Phenyl bromide or Diazonium salt | Precursor for the phenyl radical |

| Photocatalyst | fac-Ir(ppy)₃ or Organic Dyes (e.g., Eosin Y) | To absorb visible light and initiate the electron transfer process |

| Reductant/Oxidant | Hantzsch ester or Triethylamine | Sacrificial electron donor or acceptor to regenerate the photocatalyst |

| Solvent | Acetonitrile or Dimethylformamide | To dissolve reactants and facilitate the photocatalytic cycle |

| Light Source | Blue or White LEDs | To excite the photocatalyst |

While direct, high-yielding photoredox methods for the synthesis of this compound are still under development, the principles of photoredox catalysis offer a promising avenue for future synthetic innovations in this area. acs.org

Chemical Reactivity and Transformation of 2,2 Dimethyl 1 Phenyl 1 Propanol

Oxidation Reactions and Product Characterization

The oxidation of 2,2-dimethyl-1-phenyl-1-propanol primarily leads to the formation of the corresponding ketone, 2,2-dimethylpropiophenone (B1678491). Various catalytic systems have been employed to achieve this transformation efficiently.

A novel and efficient method for the oxidation of alcohols to their corresponding carbonyl compounds involves a copper(I) catalyst with di-tert-butyldiaziridinone as the oxidant. nih.gov This reaction proceeds under mild and neutral conditions, making it suitable for substrates that are sensitive to acid or base. nih.gov For this compound, high conversion rates have been achieved using copper(I) chloride (CuCl) and copper(I) bromide (CuBr) as catalysts. nih.gov

A plausible mechanism for this catalytic cycle begins with the reductive cleavage of the N-N bond in di-tert-butyldiaziridinone by the Cu(I) catalyst, which forms a four-membered Cu(III) or a Cu(II) nitrogen radical species. This intermediate then reacts with the alcohol to generate an alkoxy Cu(III) species. Subsequently, β-hydride elimination from this intermediate yields the ketone product and a Cu(III) species, which then undergoes reductive elimination to regenerate the Cu(I) catalyst. nih.gov

Table 1: Screening of Copper Catalysts for the Oxidation of this compound nih.gov

| Entry | Catalyst | Conversion (%) | Isolated Yield (%) |

| 1 | Cu(OTf)₂ | <5 | - |

| 2 | Cu(OAc)₂ | <5 | - |

| 3 | CuCl | 98 | - |

| 4 | CuBr | >99 | 87 |

| 5 | CuI | 78 | - |

Reactions were carried out with this compound as the test substrate in CDCl₃ at room temperature. nih.gov

The primary product from the oxidation of this compound is 2,2-dimethylpropiophenone. scientificlabs.com This ketone is a valuable intermediate in organic synthesis. The efficiency of this transformation is highly dependent on the chosen oxidation method. The copper(I)-catalyzed system mentioned above provides a high yield of 2,2-dimethylpropiophenone under mild conditions. nih.gov

Hydrogenolysis and Deoxygenation Pathways

The removal of the hydroxyl group from this compound can be achieved through hydrogenolysis, a reaction that involves the cleavage of the C-O bond by hydrogen.

Transfer hydrogenolysis using Raney nickel and Raney cobalt as catalysts in the presence of a hydrogen donor like 2-propanol has been reported for this compound. dv-expert.orgsigmaaldrich.com This method offers a convenient alternative to conventional catalytic hydrogenolysis as it does not require a pressure vessel or hydrogen gas containment. mdma.ch

The reaction involves refluxing the alcohol with a suspension of the Raney catalyst in 2-propanol. mdma.ch While tertiary benzyl (B1604629) alcohols generally undergo hydrogenolysis readily, this compound shows decreased reactivity, requiring several hours to reach completion. mdma.ch This reduced reactivity is attributed to the steric hindrance from the t-butyl group, which impedes the effective adsorption of the phenyl and hydroxyl groups onto the catalyst surface. mdma.ch

Raney cobalt is noted to be less reactive than Raney nickel, which can be advantageous in suppressing certain side reactions. mdma.ch However, for the deoxygenation of α-substituted alcohols, Raney cobalt in refluxing 2-propanol is an effective system. researchgate.net

Table 2: Transfer Hydrogenolysis of this compound mdma.ch

| Catalyst | Reaction Time (h) | Product | Yield (%) |

| Raney Nickel | 4 | 2,2-Dimethyl-1-phenylpropane | Completion |

Reaction conditions: Alcohol stirred with a suspension of Raney catalyst in refluxing 2-propanol. mdma.ch

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group and typically requires activation for nucleophilic substitution to occur. odinity.com For a tertiary alcohol like this compound, which is sterically hindered, SN2 reactions are disfavored. libretexts.org SN1 reactions, which proceed through a carbocation intermediate, are more likely. libretexts.org

In one study, the optically pure tosylate of this compound was heated in acetic acid, resulting in the corresponding acetate (B1210297) with incomplete racemization. libretexts.org This suggests the involvement of an SN1-type mechanism where the departing tosylate group forms a carbocation intermediate, which is then attacked by the acetate nucleophile. libretexts.org The incomplete racemization indicates that the leaving group may still partially shield one face of the carbocation from the incoming nucleophile. libretexts.org

Intramolecular and Intermolecular Side Reactions

Under certain reaction conditions, such as Friedel-Crafts alkylation, this compound can participate in side reactions. For instance, the alkylation of benzene (B151609) with 2-methyl-1-phenyl-2-butanol, a structurally related tertiary alcohol, using an AlCl₃/CH₃NO₂ catalyst resulted in the formation of 2-methyl-1,1-diphenylbutane as the sole product. researchgate.net This suggests that under strongly acidic conditions, the hydroxyl group can be protonated and leave as water, forming a carbocation that can then alkylate an aromatic ring. Similar intermolecular reactions could be anticipated for this compound.

Etherification via Self-Condensation

The formation of ethers from alcohols can occur via a bimolecular dehydration reaction, often catalyzed by acid. However, this method is generally efficient only for primary alcohols. For secondary and tertiary alcohols, such as this compound, the competing E1 elimination reaction to form an alkene is typically the dominant pathway. libretexts.orgpressbooks.pub

The mechanism for acid-catalyzed ether formation involves the protonation of an alcohol molecule to form an alkyloxonium ion, which is then attacked by a second alcohol molecule in an SN2 displacement of water. pressbooks.pub In the case of this compound, significant steric hindrance around the tertiary carbinol carbon and the stability of the potential tertiary benzylic carbocation intermediate strongly favor dehydration over the bimolecular substitution required for ether formation. Consequently, the self-condensation of this compound to form the corresponding ether, bis(1,1-dimethyl-2-phenylethyl) ether, is not a significant or commonly reported reaction pathway. The conditions that would typically promote etherification (e.g., heating with strong acid) would instead lead to the rapid formation of olefinic products. libretexts.org

Dehydration to Olefinic Products

The acid-catalyzed dehydration of this compound is a facile and primary reaction pathway, yielding olefinic products. The major product of this elimination reaction is 2-methyl-1-phenylpropene.

The reaction typically proceeds via an E1 (unimolecular elimination) mechanism. libretexts.org The first step involves the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). libretexts.orgchegg.com The departure of the water molecule results in the formation of a relatively stable tertiary benzylic carbocation. This carbocation is stabilized by both the inductive effect of the alkyl groups and the resonance-delocalizing effect of the adjacent phenyl group. In the final step, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst. youtube.com

Various catalytic systems can be employed to effect this transformation. One documented method involves the use of aluminum (III) chloride in conjunction with triphenylphosphine. chemicalbook.com

Table 1: Catalytic Dehydration of this compound

| Catalyst/Reagents | Solvent | Temperature | Reaction Time | Product | Yield | Reference |

| Aluminum (III) chloride (AlCl₃), Triphenylphosphine (PPh₃) | Nitromethane | 80 °C | 2 h | 2-Methyl-1-phenylpropene | 80% | chemicalbook.com |

Stereochemical Aspects and Enantioselective Synthesis Involving 2,2 Dimethyl 1 Phenyl 1 Propanol

Chiral Resolution Techniques

Chiral resolution is essential for separating the enantiomers of 2,2-dimethyl-1-phenyl-1-propanol, enabling the use of enantiopure forms in synthesis and analysis.

Chromatographic Enantioseparation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analytical and preparative separation of chiral compounds. For benzylic alcohols, including those structurally related to this compound, enantioseparation is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) carbamates, are widely employed. nih.gov For instance, chitin (B13524) carbamate (B1207046) derivatives, particularly 3,5-dimethylphenylcarbamate, have demonstrated effective chiral recognition for a variety of racemic compounds. nih.gov

Another effective strategy involves pre-column derivatization with an achiral reagent to form diastereomeric esters, which can then be separated on a non-chiral column. However, direct separation on a CSP is often preferred. The N-(3,5-dinitrobenzoyl)-D-phenylglycine stationary phase has proven effective for resolving a series of chiral benzyl (B1604629) alcohols after their conversion to benzoate (B1203000) or naphthoate esters. scirp.org The enantiorecognition mechanism relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the CSP. The bulky tert-butyl group in this compound significantly influences its interaction with the CSP, affecting retention times and resolution.

While specific application notes for this compound are not always detailed in broad studies, the principles applied to analogous structures like 1-phenyl-1-propanol (B1198777) are relevant. rsc.org The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol modifier like 2-propanol, is critical for optimizing separation. nih.govrsc.org

Table 1: HPLC Enantioseparation Conditions for Structurally Related Benzylic Alcohols

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

| 1-Phenyl-1-propanol | RCC3-C10@silica | 40% Methanol/Water | UV 254 nm | researchgate.net |

| 1-Phenyl-1-propanol | Chiralpak AD-H / Chiralcel OD-H | n-HEX/IPA = 90/10 (v/v) | UV | rsc.org |

| Various Benzyl Alcohols (as benzoate derivatives) | N-(3,5-dinitrobenzoyl)-D-phenylglycine | Not specified | Not specified | scirp.org |

Role in Asymmetric Transformations

The chiral center in this compound makes it a valuable substrate for developing and understanding asymmetric reactions, particularly kinetic resolutions.

Kinetic Resolution Applications

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a different rate than the other, allowing for the separation of the unreacted, enantioenriched substrate from the product.

An attempt to perform an oxidative kinetic resolution on racemic this compound using an iron nanoparticle catalyst showed no conversion to the corresponding ketone. scholaris.ca This lack of reactivity was attributed to the significant steric bulk of the tert-butyl group adjacent to the reaction center, which prevented the substrate from effectively binding to the catalyst. scholaris.ca In contrast, less sterically hindered substrates like 2-methyl-1-phenylpropanol and 1-phenylpropanol underwent resolution with the same catalytic system. scholaris.ca

However, acylative kinetic resolutions have been successful. The compound has been effectively resolved through transesterification reactions catalyzed by enzymes or chiral chemical catalysts. dv-expert.orgclockss.org These methods exploit the differential rate of acylation between the (R)- and (S)-enantiomers.

Enantioselective Esterification Processes

Enantioselective esterification is a prominent method for the kinetic resolution of this compound. A notable example involves the use of 2,2-disubstituted propionic anhydrides as acylating agents, catalyzed by the chiral base (+)-benzotetramisole (BTM). clockss.org In this system, racemic this compound reacts with anhydrides like 2-methyl-2-phenylpropionic anhydride (B1165640) (MPPRA) or 2,2-diphenylpropionic anhydride (DPPRA) to yield the corresponding ester and the unreacted alcohol, both with high enantiomeric purity. clockss.org

The efficiency of this kinetic resolution is quantified by the selectivity factor (s), which is a ratio of the reaction rates for the two enantiomers. For the reaction of this compound, good selectivity factors were achieved, demonstrating the viability of this method for producing enantiopure forms of the alcohol and its esters. clockss.org

Table 2: Kinetic Resolution of (±)-2,2-Dimethyl-1-phenyl-1-propanol via Asymmetric Esterification

| Entry | Carboxylic Acid | Anhydride | Time (h) | Yield of Ester (%) | ee of Ester (%) | Yield of Alcohol (%) | ee of Alcohol (%) | Selectivity (s) |

| 1 | 3-Phenylpropionic acid | MPPRA | 12 | 47 | 51 | 51 | 44 | 25 |

| 2 | 3-Phenylpropionic acid | DPPRA | 12 | 47 | 56 | 52 | 49 | 41 |

Data sourced from a study on kinetic resolution using (+)-benzotetramisole as a catalyst. clockss.org ee = enantiomeric excess. MPPRA = 2-methyl-2-phenylpropionic anhydride. DPPRA = 2,2-diphenylpropionic anhydride.

Derivatization to Chiral Amine Scaffolds (e.g., α-amination)

Enantiopure this compound serves as a precursor for the synthesis of valuable chiral amine scaffolds. A key transformation is the conversion of the hydroxyl group into a good leaving group, facilitating nucleophilic substitution with an amine source.

A direct and stereospecific route involves the reaction of (R)-(+)-1-phenyl-2,2-dimethyl-1-propanol with tri-n-butylphosphine in carbon tetrachloride. acs.org This reaction proceeds with inversion of configuration to produce (S)-(-)-1-chloro-1-phenyl-2,2-dimethylpropane. acs.org This chiral chloride is a versatile intermediate that can be reacted with various nitrogen nucleophiles (e.g., ammonia, primary amines, azide) to generate the corresponding chiral primary or secondary amines, again typically with inversion of configuration via an SN2 mechanism. This two-step sequence provides a reliable method for accessing α-aminated structures derived from the parent alcohol.

Mechanistic Studies of Stereochemical Control

The stereochemical outcomes of reactions involving this compound are governed by the interplay of steric and electronic factors, which have been subjects of mechanistic investigation.

In the enantioselective esterification catalyzed by (+)-benzotetramisole (BTM), a proposed mechanism suggests that the reaction proceeds through a mixed anhydride intermediate. clockss.org The chiral catalyst, BTM, is believed to activate the anhydride, forming a chiral acylating agent. The stereochemical control arises from the differential recognition of the two alcohol enantiomers by this chiral intermediate. The bulky tert-butyl group of this compound plays a crucial role in the diastereomeric transition states, leading to a significant difference in activation energy for the reaction of the (R)- and (S)-enantiomers and thus resulting in effective kinetic resolution. clockss.org

The importance of sterics is further highlighted by the failure of the oxidative kinetic resolution, where the bulky substrate could not access the catalytic active site. scholaris.ca

In the conversion of the alcohol to the chloride using tri-n-butylphosphine and CCl4, the observed inversion of configuration is consistent with an SN2-type mechanism. acs.org A competing SN1 mechanism, which would proceed through a planar carbocation intermediate, would be expected to yield a racemic or near-racemic product. masterorganicchemistry.com The high stereospecificity of the chlorination reaction indicates that the SN2 pathway is strongly favored, where the nucleophile (chloride) attacks the carbon atom from the side opposite to the activated hydroxyl group, leading to a predictable inversion of the stereocenter.

Inversion and Racemization Phenomena

Reactions involving chiral molecules like this compound often lead to products with altered stereochemistry, which can manifest as inversion of configuration, retention of configuration, or racemization (the formation of an equal mixture of both enantiomers).

A notable example of incomplete racemization is observed in the S_N1 reaction of the tosylate derivative of this compound. libretexts.orgvaia.com When an optically pure tosylate of this compound with a specific rotation ([α]_D) of -30.3° is heated in acetic acid, it yields the corresponding acetate (B1210297) product. libretexts.orgchegg.comstudylib.net

The resulting acetate exhibits an observed specific rotation of +5.3°. libretexts.orgvaia.comchegg.com If the reaction had proceeded with complete inversion of stereochemistry, the optically pure acetate would have a theoretical specific rotation of +53.6°. libretexts.orgchegg.comvaia.com The deviation from this value indicates that the reaction does not proceed through a simple, completely free carbocation intermediate that would allow for equal attack from either side (leading to full racemization). libretexts.org

The observed outcome is a mixture of inversion and racemization. vaia.com The lack of complete racemization in such S_N1 reactions is often attributed to the formation of an "ion pair". libretexts.org In this model, the departing leaving group (tosylate) remains loosely associated with the newly formed carbocation, shielding one face from the nucleophile (acetic acid). libretexts.orgstudylib.net This shielding results in a preferential attack from the opposite side, leading to a product with a net inversion of configuration, although significant racemization still occurs. libretexts.org

Based on the optical rotation values, the extent of inversion and racemization can be quantified. The observed optical rotation of +5.3° corresponds to approximately 9.9% of the product having an inverted configuration compared to the starting material, while the remaining 90.1% is racemized. vaia.comvaia.com

Reaction Data: Solvolysis of this compound Tosylate

The table below summarizes the key optical rotation data and the calculated stereochemical outcomes for the solvolysis reaction of the tosylate of this compound in acetic acid.

| Parameter | Value |

| Starting Material | Optically pure tosylate of this compound |

| Specific Rotation of Starting Material ([α]_D) | -30.3° libretexts.orgchegg.comstudylib.net |

| Reaction Conditions | Heated in acetic acid libretexts.orgvaia.comchegg.com |

| Product | 2,2-Dimethyl-1-phenyl-1-propyl acetate |

| Observed Specific Rotation of Product ([α]_D) | +5.3° libretexts.orgvaia.comchegg.com |

| Theoretical Specific Rotation for Complete Inversion ([α]_D) | +53.6° libretexts.orgchegg.comvaia.com |

| Percentage of Inversion | 9.9% vaia.comvaia.com |

| Percentage of Racemization | 90.1% vaia.com |

Spectroscopic and Analytical Characterization of 2,2 Dimethyl 1 Phenyl 1 Propanol and Its Derivatives

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural analysis of volatile and thermally stable compounds like 2,2-dimethyl-1-phenyl-1-propanol. In EI-MS, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into a series of characteristic ions. The analysis of these fragments provides a molecular fingerprint that aids in structure confirmation.

The mass spectrum of this compound is characterized by several key fragmentation pathways. nist.gov The molecular ion (C₁₁H₁₆O⁺˙) is observed at a mass-to-charge ratio (m/z) of 164. nist.govnist.gov A prominent fragmentation process for alcohols is the alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the oxygen atom. For this compound, this involves the cleavage between the carbinol carbon and the bulky tert-butyl group. This results in the loss of a tert-butyl radical (•C(CH₃)₃), leading to the formation of a resonance-stabilized benzoyl-like cation [C₆H₅CHOH]⁺ at m/z 107. This is often the base peak or a very abundant ion in the spectrum.

Another significant fragmentation involves the loss of a water molecule (H₂O) from the molecular ion, a common fragmentation for alcohols, yielding an ion at m/z 146. Further fragmentation can occur from these primary ions. For instance, the phenyl group can give rise to characteristic aromatic fragments at m/z 77 (C₆H₅⁺) and m/z 51. The tert-butyl group itself can produce a characteristic ion at m/z 57. aip.orggatech.edu

Table 1: Characteristic EI-MS Fragmentation Ions of this compound nist.govnist.gov

| m/z (Mass/Charge) | Ion Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 164 | [C₁₁H₁₆O]⁺˙ | Molecular Ion (M⁺˙) |

| 107 | [C₇H₇O]⁺ or [C₆H₅CHOH]⁺ | M⁺˙ - •C(CH₃)₃ (α-cleavage) |

| 77 | [C₆H₅]⁺ | Fragmentation of the phenyl group |

This interactive table summarizes the main fragments observed in the EI-MS spectrum of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, less volatile, and thermally labile compounds. nih.gov Unlike EI-MS, ESI-MS typically generates minimal fragmentation, providing clear information about the molecular weight of the analyte. nih.govchemrxiv.org For this compound and its derivatives, ESI-MS is typically used to observe the protonated molecule, [M+H]⁺, or adducts with other cations like sodium, [M+Na]⁺. nih.gov

This technique is highly valuable in monitoring reactions, such as the synthesis of this compound derivatives, where it can quickly confirm the presence of the desired product by its molecular weight. koreascience.kr Furthermore, ESI-MS can be coupled with liquid chromatography (LC-ESI-MS) to separate complex mixtures before detection, allowing for the analysis of reaction byproducts or impurities.

In the context of chiral analysis, ESI-MS has emerged as a powerful tool for the determination of enantiomeric excess. americanlaboratory.commsstate.edu This is often achieved by forming diastereomeric complexes between the enantiomers of the analyte and a chiral selector molecule. These diastereomeric complexes have different binding affinities and stabilities, which can be distinguished and quantified by their signal intensities in the mass spectrum. msstate.edu This approach allows for rapid screening and quantitative determination of enantiomeric composition. americanlaboratory.com

Advanced Analytical Techniques for Purity and Enantiomeric Excess Determination

Ensuring the chemical purity and, for chiral compounds, the enantiomeric purity is critical, particularly in pharmaceutical and fine chemical applications. ontosight.aithieme-connect.de For this compound, which is a chiral molecule, determining the enantiomeric excess (e.e.)—the measure of how much one enantiomer is present in excess of the other—is of significant importance. masterorganicchemistry.com

Several advanced analytical techniques are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating enantiomers. The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. metu.edu.trorgsyn.org By comparing the peak areas of the two separated enantiomers, the enantiomeric excess can be accurately calculated. metu.edu.tr

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a capillary column with a chiral stationary phase to separate the enantiomers of volatile compounds. libretexts.org It is a highly sensitive technique suitable for determining the enantiomeric purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries: The NMR spectra of enantiomers are identical in an achiral solvent. However, their diastereomers have different NMR spectra. libretexts.org By reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA), a mixture of diastereomers is formed, which can then be distinguished and quantified by NMR, often using ³¹P or ¹⁹F NMR for enhanced signal separation. scielo.brnih.gov Alternatively, chiral solvating agents (CSAs) can be used to induce temporary diastereomeric interactions in the NMR tube, causing separate signals for the enantiomers without the need for covalent modification. libretexts.org

Table 2: Comparison of Advanced Analytical Techniques for Purity and Enantiomeric Excess Determination

| Technique | Principle | Application to this compound |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. orgsyn.org | Separation and quantification of (R)- and (S)-2,2-dimethyl-1-phenyl-1-propanol. |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. libretexts.org | High-resolution separation for determining enantiomeric excess. |

This interactive table outlines the primary advanced methods used to assess the purity and enantiomeric composition of chiral compounds like this compound.

Computational and Theoretical Investigations of 2,2 Dimethyl 1 Phenyl 1 Propanol

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org According to Frontier Molecular Orbital Theory, the HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.orgyoutube.com

For 2,2-Dimethyl-1-phenyl-1-propanol, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group. The LUMO is likely to be a π* antibonding orbital distributed over the phenyl ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. libretexts.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is needed for electronic excitation.

DFT calculations are the standard method for computing the energies of these orbitals and visualizing their spatial distribution. researchgate.net

Table 2: Relationship between HOMO-LUMO Gap and Molecular Properties

| HOMO-LUMO Gap | Kinetic Stability | Chemical Reactivity | Polarizability |

|---|---|---|---|

| Large | High | Low | Low |

| Small | Low | High | High |

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. For this compound, potential reactions could include its oxidation to a ketone, dehydration to form an alkene, or reactions involving the aromatic ring. Theoretical modeling can provide a step-by-step description of the reaction mechanism, including the identification of intermediates and, most importantly, transition states.

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. By locating the transition state structure and calculating its energy, the activation energy (Ea) for the reaction can be determined. This allows for the prediction of reaction rates and the assessment of competing reaction pathways. For instance, in a study of propanol (B110389) reactions with radicals, the geometries of all stationary points (reactants, products, intermediates, and transition states) were optimized to understand the reaction kinetics. researchgate.net This type of analysis could be applied to understand, for example, the mechanism of acid-catalyzed dehydration of this compound, determining whether the reaction proceeds via an E1 or E2 mechanism and calculating the associated energy barriers.

Spectroscopic Property Predictions via Computational Methods

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful means of validating both the computational model and experimental findings.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. nih.gov These values can then be converted into chemical shifts that can be directly compared with experimental spectra. For this compound, this would involve predicting the distinct signals for the tert-butyl protons, the single carbinol proton, and the aromatic protons.

Vibrational Spectroscopy (IR and Raman): DFT calculations can be used to compute the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with the peaks observed in experimental Infrared (IR) and Raman spectra. The theoretical spectrum can aid in the assignment of experimental bands to specific molecular vibrations, such as the characteristic O-H stretch of the alcohol group or the C=C stretching modes of the phenyl ring.

Table 3: Comparison of Experimental and Hypothetical Calculated Spectroscopic Data Note: Experimental data is sourced from public databases. nih.gov Calculated values are illustrative of what a typical computational study would aim to predict.

| Spectroscopic Data | Experimental Value/Range | Computationally Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR Chemical Shift (δ) | ~0.9 ppm | ~0.9 ppm | -C(CH₃)₃ protons |

| ¹H NMR Chemical Shift (δ) | ~4.5 ppm | ~4.5 ppm | -CH(OH)- proton |

| ¹³C NMR Chemical Shift (δ) | ~26 ppm | ~26 ppm | -C(CH₃)₃ carbons |

| IR Frequency (cm⁻¹) | ~3400-3500 cm⁻¹ | ~3450 cm⁻¹ | O-H stretch |

| IR Frequency (cm⁻¹) | ~2960 cm⁻¹ | ~2965 cm⁻¹ | C-H stretch (aliphatic) |

Advanced Research Applications and Future Perspectives of 2,2 Dimethyl 1 Phenyl 1 Propanol

Utility as a Sterically Hindered Alcohol in Organic Reactions

The defining characteristic of 2,2-dimethyl-1-phenyl-1-propanol is the significant steric bulk provided by the tert-butyl group adjacent to the hydroxyl-bearing carbon. This steric hindrance plays a crucial role in directing the outcome of various organic reactions. For instance, its structure is advantageous in processes where nucleophilic substitution is sluggish and elimination byproducts are promoted. nih.gov

One of the key applications of sterically hindered alcohols like this compound is in kinetic resolution, a method for separating enantiomers. In a study on asymmetric esterification, racemic this compound was reacted with free carboxylic acids using specific anhydrides as coupling reagents. clockss.org This process, influenced by chiral catalysts, allows for the preferential reaction of one enantiomer over the other, leading to the synthesis of optically active esters with high enantioselectivity. clockss.org The steric demand of the alcohol is a critical factor in the success of such resolutions. clockss.orgsit.edu.cn

The table below summarizes the key aspects of its utility as a sterically hindered alcohol.

| Application Area | Reaction Type | Role of Steric Hindrance | Outcome |

| Kinetic Resolution | Asymmetric Esterification | Differentiates the reactivity of enantiomers | Production of chiral esters with high enantioselectivity. clockss.org |

| Etherification | Cross-coupling with olefins | Influences site-selectivity and reactivity | Can be functionalized despite its bulk, demonstrating tolerance for steric hindrance in certain catalytic systems. nih.gov |

Contributions to Chirality Induction in Complex Molecule Synthesis

Asymmetric induction is the process where a chiral feature in a reactant, catalyst, or the reaction environment influences the formation of a specific stereoisomer. wikipedia.org this compound and its derivatives contribute to this field, primarily by leveraging the compound's inherent chirality when resolved into its separate enantiomers.

The use of this alcohol in the kinetic resolution of racemic mixtures is a direct application of chirality induction. clockss.org In these reactions, a chiral catalyst distinguishes between the two enantiomers of this compound, leading to the preferential formation of one diastereomeric ester product. clockss.org This effectively transfers the chiral information from the catalyst to the substrate, a fundamental concept in asymmetric synthesis. wikipedia.orgsfu.ca

Furthermore, chiral alcohols derived from related structures can be used to create chiral ligands for metal-catalyzed reactions. diva-portal.org While direct examples involving this compound as a precursor to a widely-used ligand are specific, the principle remains that its chiral carbinol center is a valuable structural motif for designing new chiral auxiliaries and ligands for the synthesis of complex molecules. sfu.carenyi.hu

Catalytic and Organocatalytic Roles

While this compound itself is not typically a catalyst, its derivatives have been synthesized and explored as chiral ligands in asymmetric catalysis. ontosight.ai Chiral pyridyl alcohols, which share the core structural feature of a chiral carbinol center, can be transformed into phosphinite and phosphite (B83602) ligands for metal-catalyzed reactions, such as palladium-catalyzed allylic alkylations. diva-portal.org

In such systems, the ligand (derived from a chiral alcohol) complexes with a metal center (e.g., palladium), creating a chiral catalytic environment. This environment forces the reaction to proceed through a lower energy transition state for the formation of one enantiomer of the product over the other. diva-portal.org The stereochemical outcome of these reactions is often determined by the absolute configuration of the carbinol carbon in the original alcohol ligand. diva-portal.org

The development of catalysts based on this structural framework is an active area of research, aiming to create more efficient and selective catalysts for a variety of chemical transformations. sfu.ca

Exploration in Novel Material Design

The unique structure of this compound makes it a candidate as a building block or monomer in the synthesis of novel polymers and other materials. ontosight.ai The incorporation of its bulky, rigid structure into a polymer backbone can significantly influence the material's properties, such as its thermal stability, solubility, and mechanical characteristics.

For example, a related compound, 2,2-dimethyl-1-propanol (neopentyl alcohol), has been used in the synthesis of branched-chain esters for biodiesel, which exhibited lower crystallization temperatures. Similarly, the phenyl group in this compound could be exploited to enhance compatibility with aromatic-based materials or to introduce specific optical or electronic properties. Its potential use as an intermediate in the synthesis of specialized chemicals for various industries is an area of ongoing interest. ontosight.ai

Outlook for Interdisciplinary Research and Innovations

The future of research involving this compound appears promising and is likely to span multiple scientific disciplines. Its established utility as a sterically hindered alcohol in organic synthesis will continue to be refined, with new applications in kinetic resolution and as a challenging substrate to test the limits of novel catalytic methods. nih.govclockss.org

Key future directions include:

Advanced Catalysis: The design of new, more effective chiral ligands and organocatalysts derived from this compound for asymmetric synthesis. sfu.cadiva-portal.org This could lead to more efficient routes for producing enantiomerically pure pharmaceuticals and fine chemicals.

Materials Science: Systematic investigation into the synthesis of polymers and co-polymers incorporating this bulky alcohol. Research will likely focus on how its structure can be used to tailor material properties like glass transition temperature, refractive index, and gas permeability for applications in membranes, optical devices, and advanced composites. ontosight.ai

Pharmaceutical Intermediates: Further exploration of its role as a key intermediate in the synthesis of complex, biologically active molecules. ontosight.aigoogle.com Its unique stereochemical and steric properties can be crucial for constructing specific pharmacophores.

The convergence of organic synthesis, catalysis, and materials science will be essential to fully unlock the potential of this compound, paving the way for innovations in a wide range of technological applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2-dimethyl-1-phenyl-1-propanol, and how are reaction conditions optimized?

- Answer : The compound is synthesized via catalytic hydrogenolysis using Raney nickel or cobalt catalysts. For example, reducing phenylacetate derivatives with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under inert atmospheres (e.g., nitrogen) at 60–80°C yields the alcohol. Optimization involves adjusting solvent polarity (e.g., THF or ethanol) and catalyst loading (5–10 mol%) to improve yield (>80%) and purity .

- Key Data :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Raney Ni (10 mol%) | |

| Solvent | THF, 70°C | |

| Yield | 82–89% |

Q. How is this compound purified and characterized in laboratory settings?

- Answer : Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation (bp ~90°C at 5 mmHg). Characterization combines:

- GC-MS : Retention time ~12.5 min (DB-5 column, He carrier gas).

- ¹H NMR : Peaks at δ 1.2 (s, 6H, -C(CH₃)₂), δ 4.8 (s, 1H, -OH), and δ 7.3–7.5 (m, 5H, aromatic) .

Advanced Research Questions

Q. What strategies resolve enantiomers of this compound, and how is enantiomeric excess measured?

- Answer : Kinetic resolution via chiral catalysts (e.g., poly-S-valine grafted on polypyrrole films) achieves >90% enantiomeric excess (ee). Asymmetric oxidation using Cu(I)/di-tert-butyldiaziridinone under mild conditions (25°C, dichloromethane) selectively produces the (R)-enantiomer. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 95:5) quantifies ee .

- Advanced Note : Computational DFT studies model transition states to predict catalyst-substrate interactions .

Q. How does steric hindrance from the 2,2-dimethyl group influence reactivity in cross-coupling reactions?

- Answer : The bulky -C(CH₃)₂ group restricts access to the hydroxyl oxygen, reducing nucleophilicity. In Suzuki-Miyaura couplings, pre-activation with trifluoromethanesulfonic anhydride (Tf₂O) converts the alcohol to a triflate, enabling Pd-catalyzed arylations (e.g., with phenylboronic acid, 70% yield). Steric effects lower reaction rates compared to less hindered analogs .

Q. What crystallographic techniques elucidate the solid-state structure of this compound derivatives?

- Answer : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and torsion angles. For example, hydrogen-bonding networks between hydroxyl and adjacent phenyl groups stabilize the lattice (e.g., O···H distance = 1.89 Å) .

Contradictions & Limitations

- Catalytic Methods : While reports Cu(I)-catalyzed oxidation, similar protocols for 2-methyl analogs ( ) require higher temperatures (100°C), suggesting steric effects necessitate milder conditions for 2,2-dimethyl derivatives .

- Analytical Variability : TLC protocols ( ) may require adjustments for polar derivatives (e.g., acetylated forms) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.